Optical Purity vs. (R)-Enantiomer
The (S)-enantiomer exhibits a specific optical rotation [α]²⁰/D of -13° to -20° (c=1, CHCl₃), while the (R)-enantiomer (CAS 188348-00-7) displays a positive rotation of approximately +15° to +20° under identical conditions . This opposite sign of rotation ensures unambiguous enantiomeric assignment and facilitates the synthesis of stereochemically defined targets where the (S)-configuration is required.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]²⁰/D = -13° to -20° (c=1, CHCl₃) |
| Comparator Or Baseline | (R)-enantiomer: [α]²⁰/D = +15° to +20° (c=1, CHCl₃) |
| Quantified Difference | Opposite sign (negative vs. positive) |
| Conditions | 20°C, c=1% in chloroform |
Why This Matters
Procuring the incorrect enantiomer leads to stereochemical inversion and potential failure of asymmetric syntheses or biological assays.
